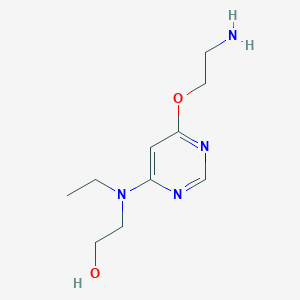

2-((6-(2-Aminoethoxy)pyrimidin-4-yl)(ethyl)amino)ethan-1-ol

CAS No.: 2098014-07-2

Cat. No.: VC3136849

Molecular Formula: C10H18N4O2

Molecular Weight: 226.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098014-07-2 |

|---|---|

| Molecular Formula | C10H18N4O2 |

| Molecular Weight | 226.28 g/mol |

| IUPAC Name | 2-[[6-(2-aminoethoxy)pyrimidin-4-yl]-ethylamino]ethanol |

| Standard InChI | InChI=1S/C10H18N4O2/c1-2-14(4-5-15)9-7-10(13-8-12-9)16-6-3-11/h7-8,15H,2-6,11H2,1H3 |

| Standard InChI Key | IUWINJAFCYPMCA-UHFFFAOYSA-N |

| SMILES | CCN(CCO)C1=CC(=NC=N1)OCCN |

| Canonical SMILES | CCN(CCO)C1=CC(=NC=N1)OCCN |

Introduction

Chemical Identity and Basic Properties

2-((6-(2-Aminoethoxy)pyrimidin-4-yl)(ethyl)amino)ethan-1-ol is a pyrimidine derivative characterized by several distinctive functional groups. The compound features a central pyrimidine ring with an aminoethoxy substituent at the 6-position and an ethylamino ethanol group at the 4-position. This molecular architecture contributes to its chemical behavior and potential biological interactions.

The basic chemical identifiers and physical properties of the compound are summarized in the table below:

| Parameter | Value |

|---|---|

| Chemical Name | 2-((6-(2-Aminoethoxy)pyrimidin-4-yl)(ethyl)amino)ethan-1-ol |

| CAS Number | 2098014-07-2 |

| Molecular Formula | C₁₀H₁₈N₄O₂ |

| Molecular Weight | 226.28 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Flash Point | Not Available |

The compound contains four nitrogen atoms, two oxygen atoms, and ten carbon atoms, creating a molecule with multiple potential hydrogen bonding sites and moderate polarity. These structural features suggest potential water solubility and the ability to interact with biological targets through hydrogen bonding and other non-covalent interactions .

Structural Characteristics and Chemical Reactivity

Molecular Structure

The molecular structure of 2-((6-(2-Aminoethoxy)pyrimidin-4-yl)(ethyl)amino)ethan-1-ol consists of several key components:

-

A pyrimidine core (a six-membered heterocyclic aromatic ring with two nitrogen atoms)

-

An aminoethoxy group (-OCH₂CH₂NH₂) at the 6-position of the pyrimidine ring

-

An ethylamino ethanol group (ethyl-N-CH₂CH₂OH) at the 4-position of the pyrimidine ring

This structure creates a molecule with multiple functional groups capable of engaging in various chemical reactions and biological interactions. The primary amine, secondary amine, ether linkage, and hydroxyl group all provide sites for potential reactions and interactions with biological targets .

Chemical Reactivity

While specific reactivity data for this exact compound is limited in the search results, its structure suggests several predictable chemical behaviors:

-

The primary amine group can participate in nucleophilic substitution reactions, form imines with aldehydes and ketones, and undergo acylation reactions.

-

The secondary amine can participate in alkylation and acylation reactions.

-

The hydroxyl group can undergo esterification, oxidation to an aldehyde or carboxylic acid, and form ethers.

-

The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution reactions.

These reactive features make the compound potentially valuable for further chemical modifications and derivatizations in research and synthesis applications .

Synthesis Approaches

Related Synthetic Methodologies

The search results indicate that similar amino pyrimidine derivatives can be prepared through a reaction sequence involving:

-

Mitsunobu reaction of 4-amino-6-chloropyrimidin-5-ol with an appropriate alcohol using azodicarboxylate reagents such as DIAD and catalysts like Smopex-301 or triphenylphosphine

-

Subsequent modifications via coupling reactions, such as Suzuki coupling with boronic esters

-

Deprotection steps using acids like TFA or HCl

-

Further functionalization through amide formation or N-alkylation reactions

These methodologies provide valuable insights into potential synthetic routes for preparing 2-((6-(2-Aminoethoxy)pyrimidin-4-yl)(ethyl)amino)ethan-1-ol, although specific reaction conditions would need to be optimized for this particular compound.

Relationship to Similar Compounds

Comparison with Methyl Analog

The compound 2-((6-(2-Aminoethoxy)pyrimidin-4-yl)(methyl)amino)ethan-1-ol (CAS: 2098013-94-4) is a close structural analog of our target compound, differing only by replacing the ethyl group with a methyl group. This analog has a molecular weight of 212.25 g/mol compared to the 226.28 g/mol of the ethyl derivative .

The difference between these compounds lies in the alkyl substituent on the secondary amine at the 4-position of the pyrimidine ring. This structural variation may affect:

-

Lipophilicity and membrane permeability

-

Binding affinity to potential biological targets

-

Metabolic stability and pharmacokinetic properties

The methyl analog might demonstrate similar chemical reactivity but could potentially exhibit different biological activities due to the subtle change in structure and physicochemical properties .

Other Structurally Related Pyrimidine Derivatives

The search results also reference other pyrimidine derivatives with similar structural features, including:

-

2-Amino-6-ethylpyrimidin-4-ol (CAS: 5734-66-7), which shares the pyrimidine core structure but has different substituents

-

Various pyrazolo[1,5-a]pyrimidin-7-amine derivatives described in the context of positron emission tomography (PET) tracer development

These compounds suggest that the pyrimidine scaffold is of significant interest in medicinal chemistry and chemical biology, with various substitution patterns being explored for different applications and biological activities.

Analytical Characterization Methods

Chromatographic Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume